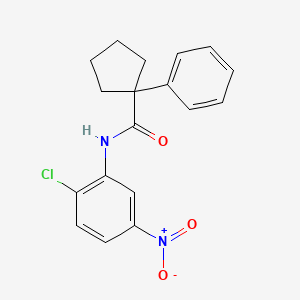
N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound . The molecular formula of this compound is C18H17ClN2O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chloro-5-nitrophenyl)(phenylcyclopentyl)formamide” include its molecular formula, molecular weight, structure, and possibly its melting point, boiling point, and density .Scientific Research Applications
Hedgehog (Hh) Pathway Modulation
The activation of the Hedgehog (Hh) pathway holds therapeutic potential for various diseases. Smoothened receptor (Smo) is a key signal transducer in this pathway. While Smo antagonists like vismodegib and sonidegib have been approved for treating basal cell carcinoma and acute myeloid leukemia, the development of Smo agonists lags behind . N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide could serve as a lead compound for Smo agonists. Molecular docking studies suggest that it binds to Smo, activating the Hh pathway .
Antimicrobial Properties
Novel adamantane derivatives, including compounds with a nitrophenyl moiety, have shown in vitro antimicrobial activity. These derivatives inhibited the growth of Gram-negative bacterial strains, making them potential candidates for combating infections .
Anticestodal Drug Modification
The compound has been explored for modifying the anticestodal drug Niclosamide . Reactions with higher amines and 1-(2-aminoethyl)-piperazine led to water-soluble ammonium salts, retaining pharmacophoric groups responsible for the drug’s activity .
Other Applications
While these are the primary areas of research, further investigations may reveal additional applications. Researchers could explore its effects on cardiac repair, neuroprotection, wound healing, and fracture recovery .
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-9-8-14(21(23)24)12-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKYDWODJNPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

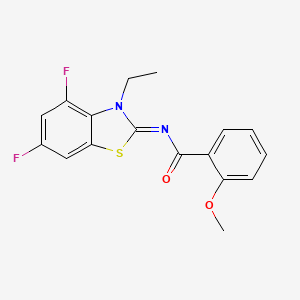

![Dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carboxylic acid](/img/structure/B2990048.png)
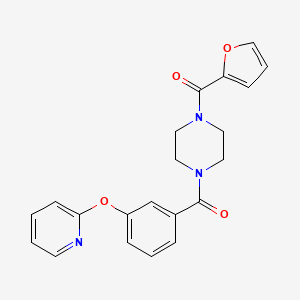
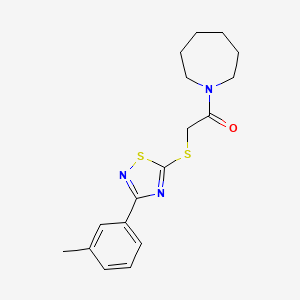

![8-(tert-butyl)-3-(4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2990056.png)
![N-[4-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]phenyl]acetamide](/img/structure/B2990057.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2990059.png)
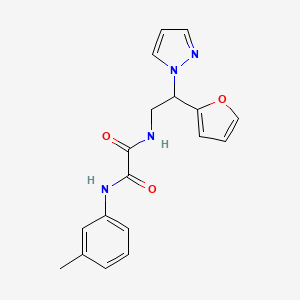
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2990062.png)
![(4-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2990063.png)
![Methyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2990066.png)